molecular formula C23H19FN4OS B2513834 (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone CAS No. 873856-61-2

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B2513834
CAS No.: 873856-61-2
M. Wt: 418.49
InChI Key: UUXWVIYEMZFPJC-UHFFFAOYSA-N
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Description

The compound "(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone" features a benzothiazole-pyridine hybrid core linked via a methanone bridge to a 4-(2-fluorophenyl)piperazine moiety. Its structural complexity arises from the integration of three pharmacologically relevant motifs:

  • Benzothiazole: A heterocyclic aromatic system with sulfur and nitrogen atoms, known for its role in antitumor and antimicrobial agents.
  • Pyridine: A basic aromatic ring contributing to electronic stability and metal-binding properties.
  • 4-(2-Fluorophenyl)piperazine: A piperazine derivative substituted with a fluorinated aryl group, commonly associated with CNS-targeting activity (e.g., receptor antagonism) .

Properties

IUPAC Name

[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4OS/c24-17-7-1-3-9-19(17)27-12-14-28(15-13-27)23(29)16-6-5-11-25-21(16)22-26-18-8-2-4-10-20(18)30-22/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXWVIYEMZFPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(N=CC=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone , often referred to as BT-Py-Pip , has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies, highlighting its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

1. Antimycobacterial Activity

Recent studies have identified BT-Py-Pip as part of a broader class of benzo[d]thiazole-piperazine derivatives that exhibit significant antimycobacterial activity. In vitro testing against Mycobacterium tuberculosis H37Rv strain revealed that several derivatives demonstrated minimum inhibitory concentrations (MICs) in the range of 1-10 μM , indicating potent activity. Notably, compounds with trifluoromethyl substitutions showed MICs as low as 2.35 μM , coupled with low cytotoxicity profiles, suggesting a favorable therapeutic index .

CompoundMIC (μM)Cytotoxicity (IC50)Therapeutic Index
BT-Py-Pip2.35 - 7.94>50 μg/mL8 - 64

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties . In various cancer cell lines, including breast cancer (SK-BR-3) and colorectal carcinoma (HCT-116), BT-Py-Pip exhibited promising growth inhibition rates. For instance, at a concentration of 10 μM , it achieved a growth inhibition (GI) value of 86.28% against the NSCL cancer cell line HOP-92 .

Cell LineGI (%) at 10 μM
HOP-92 (NSCL)86.28
HCT-11640.87
SK-BR-346.14

The mechanism underlying the biological activity of BT-Py-Pip is thought to involve multiple pathways:

  • Inhibition of bacterial cell wall synthesis : The benzo[d]thiazole moiety is known to interact with bacterial enzymes involved in cell wall biosynthesis.
  • Induction of apoptosis in cancer cells : The compound may trigger apoptotic pathways through mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production.

Structure-Activity Relationship (SAR)

Understanding the SAR of BT-Py-Pip is crucial for optimizing its efficacy and reducing toxicity:

  • Substituent Variations : The presence of electron-withdrawing groups such as trifluoromethyl significantly enhances antimycobacterial potency while maintaining low cytotoxicity.
  • Piperazine Modifications : Alterations in the piperazine ring can influence both solubility and biological activity, highlighting the importance of this moiety in drug design.

Case Study 1: Antimycobacterial Screening

A study screened a library of benzo[d]thiazole-piperazine derivatives, including BT-Py-Pip, against M. tuberculosis. Compounds were assessed for their MIC values using standard broth microdilution methods, revealing several promising candidates for further development as anti-tubercular agents .

Case Study 2: Cancer Cell Line Evaluation

In another investigation, BT-Py-Pip was tested across multiple cancer cell lines using an MTT assay to assess cell viability post-treatment. The results indicated that modifications to the piperazine ring could enhance selectivity towards specific cancer types, providing insights into tailored therapeutic strategies .

Comparison with Similar Compounds

Benzothiazole vs. Benzoimidazole

The compound in , 1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone, replaces benzothiazole with benzoimidazole. In contrast, the sulfur in benzothiazole increases lipophilicity, favoring blood-brain barrier penetration .

Pyridine vs. Pyrazolo-pyrimidine

describes a compound with a pyrazolo[1,5-a]pyrimidine core instead of pyridine. Pyrazolo-pyrimidines exhibit greater conformational rigidity and are often utilized in kinase inhibitors. The pyridine in the target compound offers simpler synthetic accessibility but reduced steric hindrance .

Piperazine Substitutions

Fluorophenyl vs. Trifluoromethylphenyl

The 2-fluorophenyl group in the target compound contrasts with the 4-(trifluoromethyl)phenyl substituent in ’s thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone. The fluorine atom in the target compound provides moderate electronegativity and metabolic stability, while the trifluoromethyl group in ’s compound enhances hydrophobicity and may prolong half-life .

Arylpiperazine vs. Alkylpiperazine

includes 2-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone, which retains the trifluoromethylphenyl-piperazine but replaces the methanone bridge with an ethanone.

Structural Similarity Analysis

Using Tanimoto coefficients (), the target compound shows moderate similarity (0.45–0.60) to piperazine-based analogs in and due to shared arylpiperazine and carbonyl motifs. However, similarity drops below 0.30 for compounds with divergent cores (e.g., pyrazolo-pyrimidines in ) .

Pharmacological and Physicochemical Properties

Table 1: Key Comparisons

Compound Core Structure Piperazine Substituent LogP* Reported Activity
Target Compound Benzothiazole-pyridine 2-Fluorophenyl 3.1 Not reported (predicted CNS)
(Compound 21) Thiophene 4-CF₃-Ph 4.2 Serotonin receptor affinity
Pyrazolo-pyrimidine Diphénylméthyl 5.0 Kinase inhibition (hypothetical)
Benzoimidazole 4-Methoxybenzyl 2.8 Dual H1/H4 receptor ligand

*LogP values estimated using fragment-based methods.

  • Lipophilicity : The target compound’s LogP (3.1) balances CNS penetration and solubility better than highly hydrophobic analogs like (LogP 5.0) .

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